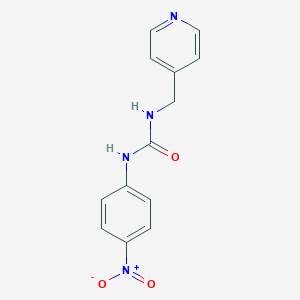![molecular formula C19H20N4O5S B410707 N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410707.png)
N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide is a complex organic compound characterized by its unique structure, which includes a butoxy-benzoyl group, a hydrazinocarbothioyl linkage, and a nitro-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide typically involves multiple steps:
Formation of 2-Butoxy-benzoyl Chloride: This is achieved by reacting 2-butoxybenzoic acid with thionyl chloride under reflux conditions.
Synthesis of Hydrazinocarbothioamide: Hydrazine hydrate is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form hydrazinocarbothioamide.
Coupling Reaction: The 2-butoxy-benzoyl chloride is then reacted with hydrazinocarbothioamide to form N-[N’-(2-butoxy-benzoyl)-hydrazinocarbothioyl]-hydrazine.
Final Step: The intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to yield the final product, N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The benzoyl and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Reduction: Reduction of the nitro group can yield N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-amino-benzamide.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzene rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the hydrazinocarbothioyl linkage might interact with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[N’-(2-Methoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide
- N-[N’-(2-Ethoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide
- N-[N’-(2-Propoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide
Uniqueness
N-[N’-(2-Butoxy-benzoyl)-hydrazinocarbothioyl]-2-nitro-benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its methoxy, ethoxy, and propoxy analogs, potentially offering different properties and applications.
Properties
Molecular Formula |
C19H20N4O5S |
|---|---|
Molecular Weight |
416.5g/mol |
IUPAC Name |
N-[[(2-butoxybenzoyl)amino]carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C19H20N4O5S/c1-2-3-12-28-16-11-7-5-9-14(16)18(25)21-22-19(29)20-17(24)13-8-4-6-10-15(13)23(26)27/h4-11H,2-3,12H2,1H3,(H,21,25)(H2,20,22,24,29) |
InChI Key |
SHKJQTZTCDTSSK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



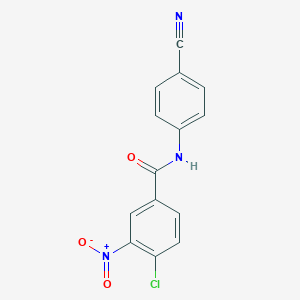
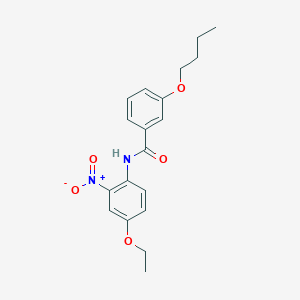
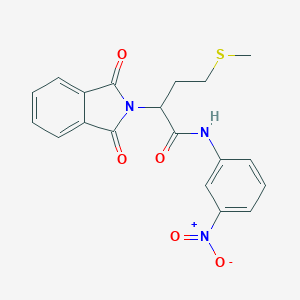

![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
![4-chloro-N-[4-(2,2-dicyanovinyl)phenyl]-3-nitrobenzamide](/img/structure/B410637.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)



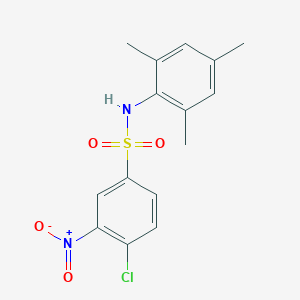
![Methyl 4-[({2-chloro-5-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410645.png)
